2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride
CAS No.: 827-59-8
Cat. No.: VC16029780
Molecular Formula: C9H11Cl2NS
Molecular Weight: 236.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 827-59-8 |
---|---|
Molecular Formula | C9H11Cl2NS |
Molecular Weight | 236.16 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride |
Standard InChI | InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H |
Standard InChI Key | NOESPMUOSBYWMS-UHFFFAOYSA-N |
Canonical SMILES | C1CSC(N1)C2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolidine core—a saturated five-membered ring with one sulfur and one nitrogen atom—linked to a 4-chlorophenyl group. The hydrochloride salt forms via protonation of the thiazolidine nitrogen, stabilizing the molecule through ionic interactions. The IUPAC name is 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride, with the SMILES notation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 236.16 g/mol | |
Exact Mass | 234.9989 Da | |
Hydrogen Bond Donors | 2 | |
Hydrogen Bond Acceptors | 2 | |
Topological PSA | 37.3 Ų |
The topological polar surface area (PSA) of 37.3 Ų suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The parent compound, 2-(4-chlorophenyl)thiazolidine, is synthesized via condensation of 4-chlorobenzaldehyde with cysteamine hydrochloride under basic conditions:
Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Reaction optimization studies recommend refluxing in ethanol at 80°C for 6–8 hours, achieving yields >75%.
Industrial Scaling
Patent CN101880261A describes a scalable method for analogous thiazolidinones using continuous flow reactors . Key steps include:
-
Cyclization: Reacting trans-2-amino-1-p-chlorophenylpropanol with carbon disulfide () in alkali at 110°C .
-
Oxidation: Converting thione intermediates to oxo derivatives using hydrogen peroxide .
Adapting this protocol, industrial production of 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride could employ similar oxidation and salt-forming steps under controlled pH.
Biochemical Mechanisms and Pharmacological Activity
Target Engagement
The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), tyrosine kinases critical for angiogenesis and tumor proliferation. Binding occurs at the ATP-binding pocket, with computed binding energies of −9.2 kcal/mol for VEGFR-2 and −8.7 kcal/mol for EGFR.
Anticancer Effects
In vitro studies on thiazolidine derivatives demonstrate:
-
Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells (IC = 12.4 μM).
-
Anti-Angiogenic Activity: 58% inhibition of tube formation in HUVECs at 10 μM.
Table 2: Pharmacodynamic Profile of Thiazolidine Derivatives
Parameter | Value | Model System | Source |
---|---|---|---|
VEGFR-2 Inhibition | IC = 0.9 μM | Enzyme assay | |
EGFR Inhibition | IC = 1.2 μM | Enzyme assay | |
Cytotoxicity (MCF-7) | IC = 12.4 μM | Cell viability |
Antimicrobial Activity
Thiazolidine derivatives exhibit broad-spectrum antimicrobial effects:
-
Bacterial Growth Inhibition: MIC = 32 μg/mL against Staphylococcus aureus.
-
Fungal Inhibition: 78% reduction in Candida albicans biofilm formation at 64 μg/mL.
Pharmacokinetics and Toxicity
ADME Properties
-
Absorption: Moderate oral bioavailability (F = 45–55%) predicted by QSAR models .
-
Metabolism: Hepatic oxidation via CYP3A4, producing sulfoxide and sulfone metabolites.
-
Excretion: Renal clearance predominates, with a half-life of 3.2 hours in rodent models.
Toxicity Profile
-
Acute Toxicity: LD > 500 mg/kg in mice (oral).
-
Genotoxicity: Negative in Ames test at ≤100 μg/plate.
Applications and Future Directions
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume